molecular formula C13H28O2Si B8782280 [4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-methanol

[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-methanol

Cat. No. B8782280
M. Wt: 244.44 g/mol
InChI Key: VKTXUPYHLPUYHM-UHFFFAOYSA-N
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Description

[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-methanol is a useful research compound. Its molecular formula is C13H28O2Si and its molecular weight is 244.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-methanol

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol

InChI

InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12,14H,6-10H2,1-5H3

InChI Key

VKTXUPYHLPUYHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 0° C., 8.1 g (29.7 mmol) of methyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanecarboxylate (trans/cis mixture) as a solution in 50 ml of THF were added dropwise to a solution of 50 ml (100 mmol) of lithium aluminium hydride (2M in THF). The mixture was stirred at 0° C. for another 1 h and at RT for another 2 h. 3.8 ml of water, 3.8 ml of aqueous sodium hydroxide solution (15%) and 11.4 ml of water were then added to the reaction in succession, and the precipitate was filtered off. The organic phase was washed with 50 ml of saturated aqueous sodium chloride solution, dried over magnesium sulphate and filtered, and the solvent was removed under reduced pressure. Yield: 7.00 g (92% of theory)
Quantity
8.1 g
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reactant
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50 mL
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50 mL
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3.8 mL
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3.8 mL
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11.4 mL
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reactant
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Synthesis routes and methods II

Procedure details

tert-Butyldimethylsilyl chloride (8.8 g, 58 mmol) was added to a solution of ethyl 4-hydroxycyclohexanecarboxylate (10 g, 58 mmol) and imidazole (4.3 g, 64 mmol) in DCM (300 ml), and the mixture was stirred overnight at 20° C. After washing with water (2×100 ml), the organic phase was dried (MgSO4) and evaporated to dryness. The residue was dissolved in dry THF (300 ml) and cooled to −10° C. Dibal-H (1.0 M in toluene, 174 ml, 174 mmol) was added dropwise over a period of 60 min, while the temperature was kept at −10° C. After stirring for 2 hrs the reaction was quenched by slow addition of a saturated ammonium chloride solution (30 ml). The resulting suspension was filtered, and the filtrate was concentrated in vacuo to give 13 g of the title compound as a mixture of two isomers. LC-MS (m/z): 245 (M+1).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
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Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
174 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Lithium aluminum hydride (696 mg, 18.4 mmol) was added to a tetrahydrofuran solution (25 ml) of methyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanecarboxylate (2.50 g, 9.18 mmol) under ice-cooling. The resulting mixture was warmed up to room temperature and then stirred overnight. After completion of the reaction, water and a 15% aqueous sodium hydroxide solution were added thereto and stirred. The solid formed was removed by filtration, and the solvent was distilled off under reduced pressure to obtain a crude product. The crude product was purified by a silica gel column chromatography (hexane-ethyl acetate=1:1) to obtain (4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexyl)methanol (2.08 g, 93%).
Quantity
696 mg
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
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2.5 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

200 mg (0.59 mmol) of the crude product from Example 9A (80% pure) are dissolved in 1.5 ml of diethyl ether. At RT, this solution is added dropwise to a suspension of 13.4 mg (0.35 mmol) of lithium aluminum hydride in 1.5 ml of diethyl ether. The mixture is stirred at RT for 20 h. 12 μl of water, 12 μl of 15% strength aqueous potassium hydroxide solution and 3 ml of diethyl ether are then added, and the mixture is stirred at RT for 30 min. The reaction mixture is then filtered through a cartridge charged with 2.4 g of silica gel and 2.4 g of Extrelut (mobile phase: dichloromethane/ethanol 10:1). The solvent is removed on a rotary evaporator and the residue is purified chromatographically on silica gel 60 (mobile phase: gradient cyclohexane/ethyl acetate 20:1→10:1).
Quantity
200 mg
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reactant
Reaction Step One
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1.5 mL
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solvent
Reaction Step One
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13.4 mg
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reactant
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1.5 mL
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solvent
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12 μL
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reactant
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0 (± 1) mol
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reactant
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3 mL
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